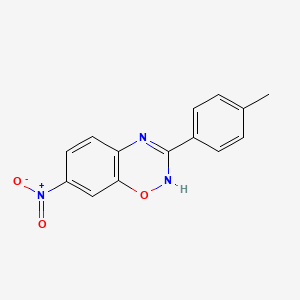![molecular formula C8H6O2 B14624601 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- CAS No. 56614-08-5](/img/structure/B14624601.png)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-3,7-diene-2,5-dione, cis- is an organic compound with the molecular formula C8H8O2 It is a bicyclic compound featuring a unique structure that includes two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of butadiene with maleic anhydride can yield the desired bicyclic compound . The reaction typically requires heating to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- involves its reactivity towards various chemical reagents. The compound’s bicyclic structure makes it susceptible to ring-opening reactions, which can lead to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- is unique due to its specific ring structure and the presence of two ketone groups.
Propriétés
Numéro CAS |
56614-08-5 |
|---|---|
Formule moléculaire |
C8H6O2 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(1S,6R)-bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H/t5-,6+ |
Clé InChI |
ZWSJOIUWKUSEAF-OLQVQODUSA-N |
SMILES isomérique |
C1=C[C@H]2[C@@H]1C(=O)C=CC2=O |
SMILES canonique |
C1=CC2C1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


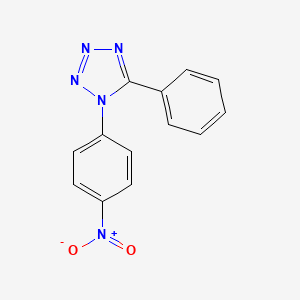
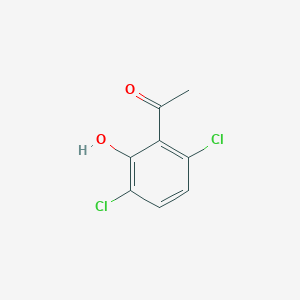
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
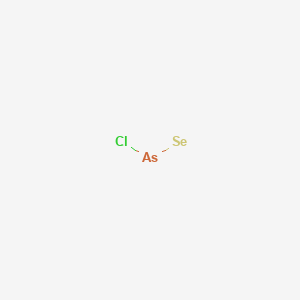
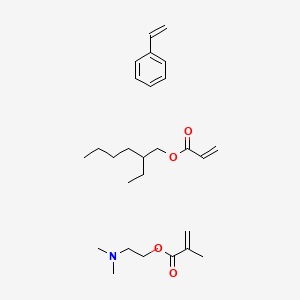

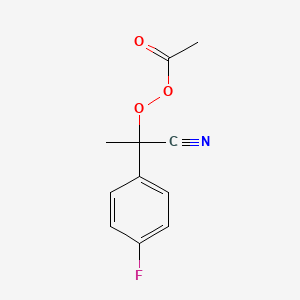
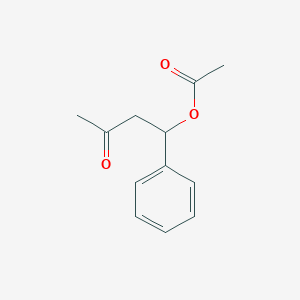
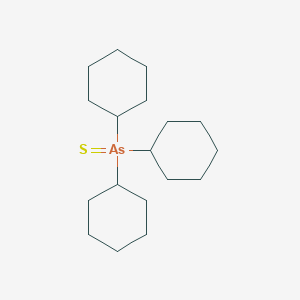
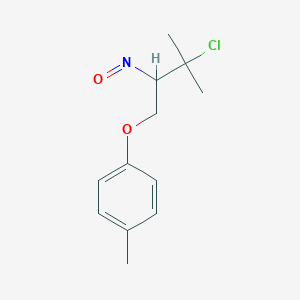
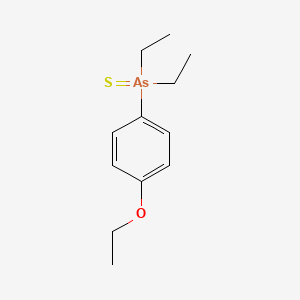
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)

